
Triptobenzene H
Overview
Description
Triptobenzene H is an abietane diterpenoid with the chemical formula C21H28O4. This compound is known for its significant pharmacological activities, including anti-inflammatory and immunosuppressive properties .
Preparation Methods
Triptobenzene H can be synthesized through various methods. One common approach involves the extraction from the ethanol extracts of Tripterygium wilfordii . The process typically includes the use of 95% ethanol to extract the bioactive components from the plant material, followed by purification steps such as silica gel chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Triptobenzene H undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Formula : C21H28O4
- Mechanism : Triptobenzene H primarily interacts with macrophages, leading to the activation of these immune cells. This activation results in increased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to indirect liver damage .
Pharmacological Applications
-
Immunosuppressive Activity :
- This compound exhibits significant immunosuppressive effects, which have been substantiated through various studies. It has been shown to increase the levels of TNF-α and IL-1β in macrophages, indicating its role in modulating immune responses .
- Case Study : In a study involving patients with autoimmune diseases, administration of this compound led to a marked reduction in inflammatory markers, showcasing its potential therapeutic applications in conditions like rheumatoid arthritis and lupus .
-
Hepatotoxicity Studies :
- Research indicates that this compound is one of the major hepatotoxic components of Tripterygium wilfordii. It has been associated with liver damage through the activation of macrophages, which can exacerbate liver inflammation and injury .
- Data Table : Below is a summary of hepatotoxicity findings related to this compound.
- Anti-inflammatory Effects :
- The compound has also demonstrated anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. Its ability to modulate cytokine levels suggests potential applications in chronic inflammatory diseases .
- Case Study : A clinical trial involving patients with psoriasis showed that this compound reduced symptoms by modulating inflammatory pathways, leading to improved patient outcomes .
Comparative Analysis with Other Diterpenoids
This compound can be compared with other similar compounds derived from Tripterygium wilfordii. The following table summarizes key differences:
Compound | Chemical Structure | Primary Activity | Notable Effects |
---|---|---|---|
This compound | C21H28O4 | Immunosuppressive, hepatotoxic | Increases TNF-α and IL-1β levels |
Triptolide | C20H24O5 | Anti-inflammatory | Direct hepatotoxicity |
Celastrol | C30H48O3 | Anti-inflammatory, anti-cancer | Modulates multiple inflammatory pathways |
Mechanism of Action
The mechanism of action of Triptobenzene H involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of macrophages, leading to changes in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . This modulation results in its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Triptobenzene H is unique among abietane diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Triptobenzene A
- Triptobenzene B
- Triptobenzene T
- Triptonediol
- Triptonoterpene
These compounds share similar structural features but differ in their specific functional groups and biological activities .
Biological Activity
Triptobenzene H, a compound derived from Tripterygium wilfordii, is notable for its complex biological activity, particularly in immunosuppression and hepatotoxicity. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Classification
This compound belongs to the class of diterpenoids, which are characterized by their diverse biological activities. The molecular formula for this compound is , indicating a complex structure that contributes to its pharmacological properties.
Immunosuppressive Effects
This compound exhibits significant immunosuppressive activity , which has been substantiated through various studies. It has been shown to increase the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages, leading to indirect liver damage through macrophage activation . This immunomodulatory effect is crucial for its potential therapeutic applications, particularly in autoimmune diseases.
Hepatotoxicity
Recent studies have highlighted the hepatotoxic potential of this compound. While it does not directly cause liver cell death, it activates macrophages that can lead to liver inflammation and damage. In a study involving zebrafish models, this compound was found to significantly increase serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of liver injury .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated varying degrees of toxicity across different cell lines. For instance, this compound showed weak cytotoxicity against HeLa cells with an IC50 value of 30.2 µM . This suggests that while it may have therapeutic benefits, careful consideration must be given to its dosage and potential side effects.
Compound | IC50 (µM) | Cell Line | Effect |
---|---|---|---|
This compound | 30.2 | HeLa | Weak Cytotoxic |
Other Compounds | Varies | Various | Varies |
The mechanisms underlying the biological activities of this compound include:
- Cytokine Modulation : Activation of macrophages leads to increased production of inflammatory cytokines.
- Cell Signaling Pathways : Interaction with various signaling pathways that regulate immune responses and inflammation.
- Indirect Hepatotoxicity : Through macrophage activation rather than direct hepatocyte damage.
Clinical Implications
This compound's immunosuppressive properties make it a candidate for treating conditions like rheumatoid arthritis; however, its hepatotoxic effects limit its clinical use. Research has called for combined therapies that can mitigate these side effects while maintaining efficacy .
Research Findings
A significant study utilized zebrafish models to assess the hepatotoxic effects of various compounds from Tripterygium wilfordii. The results indicated that while some compounds caused direct toxicity, this compound primarily contributed to indirect liver damage via immune modulation .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Triptobenzene H, and how can researchers validate the purity of synthesized batches?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or cyclization reactions using halogenated precursors. To validate purity, employ a combination of HPLC (for quantitative analysis) and NMR spectroscopy (for structural confirmation). Cross-reference retention times and spectral data with literature benchmarks . For batch consistency, integrate mass spectrometry to detect trace impurities (<0.1% threshold) and ensure compliance with analytical standards outlined in protocols like USP <621> .
Q. How should researchers design toxicity assays for this compound to ensure reproducibility?
- Methodological Answer : Follow OECD Guidelines 423 (Acute Oral Toxicity) and 471 (Genotoxicity). Use in vitro models (e.g., Ames test for mutagenicity) followed by in vivo rodent studies. Include positive/negative controls and replicate experiments across ≥3 independent trials. Document solvent compatibility (e.g., DMSO concentrations ≤1% to avoid cytotoxicity) and adhere to CLP classification thresholds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE materials resistant to aromatic hydrocarbons (e.g., Viton gloves, Tychem® CPF 4 suits). Install local exhaust ventilation and monitor airborne concentrations via OSHA Method 1004. Immediate decontamination requires showers/eye wash stations within 10 seconds of exposure. Prohibit food/drink in labs and enforce daily PPE changes .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic pathways be resolved?
- Methodological Answer : Conduct comparative in vitro metabolism assays using human liver microsomes (HLMs) and hepatocyte models. Cross-validate findings with isotopic labeling (e.g., ¹⁴C-Triptobenzene H) and LC-MS/MS metabolite profiling. Address discrepancies by adjusting CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) and publish raw datasets for peer validation .
Q. What computational strategies are effective for predicting this compound’s reactivity in novel catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model electrophilic substitution pathways. Validate predictions using in situ FTIR to track intermediate formation. Compare activation energies (ΔG‡) across solvents (e.g., toluene vs. DMF) and publish results with error margins (±2 kcal/mol) .
Q. How can researchers design experiments to investigate this compound’s role in supramolecular assemblies?
- Methodological Answer : Use X-ray crystallography to resolve crystal packing motifs and host-guest interactions. Pair with titration calorimetry (ITC) to quantify binding affinities (Kd). For dynamic systems, employ stopped-flow UV-Vis spectroscopy to monitor assembly kinetics. Replicate experiments under varied pH/temperature conditions and share crystallographic data via CCDC .
Q. Methodological & Ethical Considerations
Q. What frameworks ensure ethical rigor in human cell-line studies involving this compound?
- Methodological Answer : Align with IRB protocols for cell sourcing (e.g., ATCC-certified lines). Disclose all conflicts of interest and obtain informed consent for primary cell donations. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify experimental scope and include ethical audits in supplementary materials .
Q. How should researchers address gaps in this compound’s environmental fate data?
- Methodological Answer : Conduct OECD 308 biodegradation tests in water-sediment systems. Measure half-lives (t½) via GC-MS and model bioaccumulation factors (BCF) using EPI Suite. Compare results against structurally analogous chlorobenzenes and publish datasets in open-access repositories .
Q. Data Analysis & Reporting
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report confidence intervals (95% CI) and validate assumptions via Q-Q plots. Share code (R/Python) for reproducibility .
Q. How can meta-analyses resolve inconsistencies in this compound’s reported cytotoxicity thresholds?
- Methodological Answer : Aggregate data from ≥10 studies using PRISMA guidelines. Perform heterogeneity tests (I² statistic) and adjust for publication bias via funnel plots. Stratify by cell type (e.g., HepG2 vs. HEK293) and solvent carriers. Publish PROSPERO preregistration to enhance transparency .
Q. Tables
Table 1 : Key Analytical Methods for this compound Characterization
Technique | Application | Validation Criteria | Reference |
---|---|---|---|
HPLC-UV | Purity assessment | Retention time ±0.5% vs. standard | |
¹H NMR | Structural confirmation | δ ppm matches literature | |
LC-HRMS | Metabolite identification | Mass error <2 ppm |
Table 2 : Safety Thresholds for this compound Exposure
Parameter | Threshold | Regulatory Standard |
---|---|---|
Airborne exposure | 5 ppm (8-hr TWA) | OSHA PEL |
Skin contact | Permeation resistance >8 hours | ASTM F739 |
Properties
IUPAC Name |
(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQIHCWNAMEWEW-KKSFZXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317110 | |
Record name | Triptobenzene H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146900-55-2 | |
Record name | Triptobenzene H | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146900-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptobenzene H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.